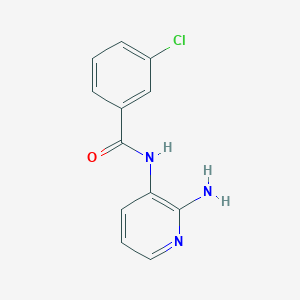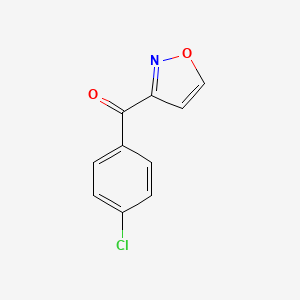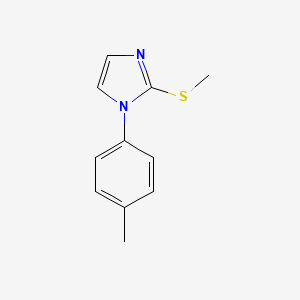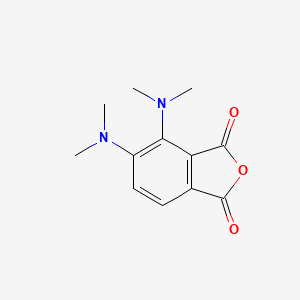
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione is a heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzofuran core with two dimethylamino groups attached at the 4 and 5 positions, and two carbonyl groups at the 1 and 3 positions. Its structure imparts significant reactivity and versatility, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione typically involves the cyclization of suitable aniline-type precursors. One common method is based on the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process . Another approach is the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Known for its high basicity and catalytic activity.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione stands out due to its unique benzofuran core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual dimethylamino groups enhance its basicity and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
114289-96-2 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4,5-bis(dimethylamino)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H14N2O3/c1-13(2)8-6-5-7-9(10(8)14(3)4)12(16)17-11(7)15/h5-6H,1-4H3 |
Clé InChI |
OVDOTVCZXGAPQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=C(C=C1)C(=O)OC2=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


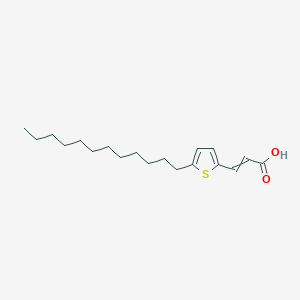

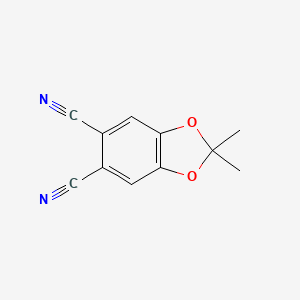


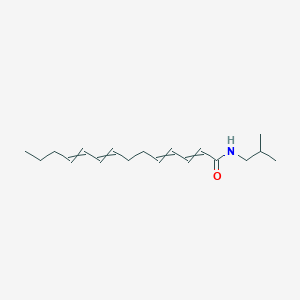

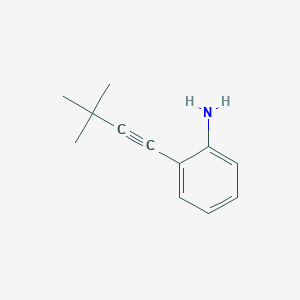
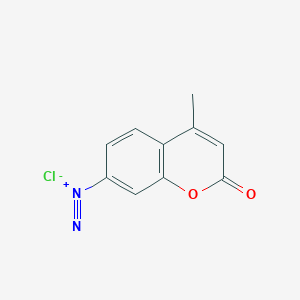
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
